The synthesis of Peptide III-BTD can be approached using several methodologies, primarily focusing on solid-phase peptide synthesis (SPPS) and solution-phase synthesis techniques.
Methods:
Technical Details: The choice of coupling reagents and protecting groups significantly influences the yield and purity of the final product. Recent advancements have introduced more efficient coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which minimize side reactions and racemization during synthesis .
The molecular structure of Peptide III-BTD can be elucidated through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Structure Data:
The structure may also exhibit specific conformations that are crucial for its biological function, often analyzed through computational modeling or crystallography.
Peptide III-BTD undergoes several chemical reactions that are critical for its synthesis and functionality.
Reactions:
Technical Details: The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the presence of additives that stabilize reactive intermediates .
The mechanism of action for Peptide III-BTD involves its interaction with biological targets at the molecular level.
Process:
Data from biological assays can provide insights into its efficacy and mechanism, often involving dose-response studies and receptor binding assays.
Understanding the physical and chemical properties of Peptide III-BTD is essential for its application in scientific research.
Physical Properties:
Chemical Properties:
Relevant data on these properties assists in optimizing conditions for storage and use in experiments .
Peptide III-BTD has several scientific applications due to its unique properties:
The ongoing research into Peptide III-BTD continues to uncover new applications across various fields including pharmaceuticals, biotechnology, and molecular biology .
Peptide III-BTD emerged from the screening of a synthetic peptide combinatorial library designed to explore ligands targeting G protein-coupled receptors (GPCRs), specifically within the opioid receptor family. This discovery positioned it as a novel entity capable of interacting with both classical opioid receptors and the nociceptin/orphanin FQ (N/OFQ) receptor (NOP receptor). The NOP receptor, initially identified as an "orphan" receptor due to its structural similarity to classical opioid receptors (μ, δ, κ) but lack of affinity for traditional opioid ligands, gained clarity with the identification of its endogenous ligand, nociceptin/orphanin FQ [3] [7]. Peptide III-BTD was characterized as a ligand with significant affinity for both NOP and classical opioid receptors, distinguishing it from selective agents dominating earlier research [2] [4].
The contextual significance of Peptide III-BTD lies in its pharmacological profile observed across different tissue preparations and species. For instance, in vitro studies using isolated tissues such as mouse vas deferens (sensitive to classical opioids) and guinea pig ileum demonstrated its potent inhibitory effects on electrically induced twitch responses. These effects were naloxone-sensitive, indicating opioid receptor involvement. Conversely, in rat vas deferens—a tissue highly responsive to N/OFQ—Peptide III-BTD exhibited negligible agonist activity but functioned as a competitive antagonist of nociceptin, evidenced by its ability to rightward shift the N/OFQ concentration-response curve in the presence of naloxone [2] [4]. This species- and tissue-dependent activity underscored the complexity of receptor interactions and highlighted the peptide’s utility in probing receptor-specific signaling.
Receptor density studies further contextualized Peptide III-BTD’s actions. Radioligand binding assays using brain membranes from different species revealed substantially lower NOP receptor density in dogs (maximum binding capacity [B~max~] = 23.7–28.7 fmol/mg protein) compared to rats (B~max~ = 137.0 fmol/mg protein), while classical opioid receptor densities (measured via [³H]diprenorphine) remained comparable between species. This differential expression provided a molecular basis for interpreting the peptide’s variable efficacy across biological models [5].
Table 1: Comparative Receptor Density and Binding Affinity in Mammalian Brain Membranes
| Radioligand | Species | Receptor Type | B~max~ (fmol/mg protein) | pK~d~ (-log K~d~) |
|---|---|---|---|---|
| Leucyl-[³H]N/OFQ(1-17)OH | Dog | NOP | 28.7 ± 2.8 | 10.27 ± 0.11 |
| Leucyl-[³H]N/OFQ(1-17)OH | Rat | NOP | 137.0 ± 12.9 | 10.41 ± 0.05 |
| [³H]N/OFQ(1-13)NH₂ | Dog | NOP | 23.7 ± 2.0 | 10.16 ± 0.12 |
| [³H]Diprenorphine | Dog | Classical Opioid | 77.7 ± 5.3 | 9.74 ± 0.09 |
| [³H]Diprenorphine | Rat | Classical Opioid | 79.1 ± 18.2 | 9.51 ± 0.04 |
Adapted from dog and rat brain membrane binding studies [5]
Peptide III-BTD serves as a pivotal pharmacological tool for dissecting the interplay between classical opioid and N/OFQ receptor systems. Unlike selective agonists or antagonists, it exhibits a mixed functional profile: acting as an agonist at classical opioid receptors (primarily μ and δ subtypes) while simultaneously antagonizing the NOP receptor. This bifunctionality was elucidated through [³⁵S]GTPγS binding assays on recombinant human receptors, where it stimulated GTPγS binding at opioid receptors but inhibited N/OFQ-induced GTPγS binding at NOP receptors [2] [4]. Such duality bridges two historically distinct research paradigms.
Classically, the opioid receptor system mediates analgesia, reward, and respiratory depression via endogenous peptides like enkephalins and dynorphins. In contrast, the N/OFQ-NOP system modulates diverse non-opioid processes, including anxiety, learning, food intake, and—notably—anti-opioid effects such as the reversal of stress-induced analgesia [3]. Peptide III-BTD’s ability to engage both systems provides a molecular strategy to counteract the limitations of pure opioid agonists (e.g., tolerance, dependence) while leveraging NOP antagonism to enhance analgesic efficacy. For example, NOP receptor antagonists like JTC-801 demonstrate analgesic effects in animal models, suggesting that blocking N/OFQ signaling potentiates endogenous pain-inhibitory pathways [3]. Peptide III-BTD thus represents an early prototype of bifunctional ligands targeting opioid-NOP crosstalk.
Structurally, the peptide’s design hints at key determinants for receptor cross-reactivity. While endogenous N/OFQ shares homology with dynorphin A (sequence: YGGFLRRIRPKLKWDNQ vs. FGGFTGARKSARKLANQ), its N-terminal Phe¹ (instead of Tyr¹) prevents binding to classical opioid receptors [3]. Peptide III-BTD, however, likely incorporates conformational features permitting dual-receptor engagement, though its exact sequence remains undisclosed in the available literature. Advances in peptide diversification—such as unnatural amino acids, cyclization, and N-terminal modifications—could refine its selectivity. For instance, replacing the N-terminal Phe¹ of N/OFQ with Tyr¹ yields [Tyr¹]N/OFQ, a pan-opioid ligand [3] [7], illustrating how subtle changes enable receptor promiscuity.
Table 2: Functional Activity Profiles of Select NOP and Opioid Receptor Ligands
| Ligand | NOP Receptor Activity | Classical Opioid Receptor Activity | Functional Outcome |
|---|---|---|---|
| Peptide III-BTD | Competitive Antagonist | Full Agonist | Mixed opioid agonist/NOP antagonist |
| Nociceptin/Orphanin FQ | Full Agonist | Inactive | Pronociceptive, anxiolytic |
| [Phe¹ψ(CH₂NH)Gly²]N/OFQ(1-13)NH₂ | Partial Agonist/Weak Antagonist | Inactive | Context-dependent agonist/antagonist |
| [N-Phe¹]N/OFQ(1-13)NH₂ | Pure Antagonist | Inactive | NOP-selective blockade |
| Ac-RYYRWK-NH₂ | Partial Agonist | Inactive | NOP partial agonism |
| Dynorphin A | Weak Agonist | κ Opioid Agonist | Stress-induced analgesia, dysphoria |
Data compiled from receptor binding and functional studies [2] [3] [4]
The pharmacological bridging facilitated by Peptide III-BTD has accelerated the design of bifunctional peptides and nonpeptide ligands with optimized therapeutic profiles. Examples include UFP-101, a potent NOP antagonist derived from N/OFQ(1-13)NH₂ via N-terminal modification ([N-Phe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂), and bifunctional peptides like AT-403, which target both NOP and opioid receptors for improved analgesia [7]. Thus, Peptide III-BTD remains a cornerstone for understanding how integrated targeting of opioid and NOP receptors can yield novel neurotherapeutics.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5